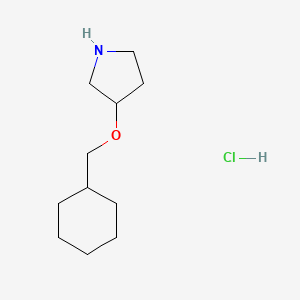

3-(Cyclohexylmethoxy)pyrrolidine hydrochloride

説明

3-(Cyclohexylmethoxy)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a cyclohexylmethoxy substituent at the 3-position of the pyrrolidine ring. The compound’s molecular formula is inferred as C₁₁H₂₂ClNO₂ (molecular weight ~235.75), with storage typically at -20°C for stability .

特性

IUPAC Name |

3-(cyclohexylmethoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO.ClH/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11;/h10-12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSDWCXUCUBBKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy Overview

The preparation of 3-(Cyclohexylmethoxy)pyrrolidine hydrochloride generally involves:

- Formation of the pyrrolidine ring through intramolecular cyclization reactions.

- Introduction of the cyclohexylmethoxy substituent via nucleophilic substitution or etherification.

- Conversion to the hydrochloride salt for stability and isolation.

The synthetic approach often leverages domino intermolecular and intramolecular nucleophilic substitution (S_N2) reactions to form the pyrrolidine ring fused or substituted with cyclohexylmethoxy groups.

Key Preparation Method: Domino S_N2 Cyclization

A prominent method involves domino intermolecular and intramolecular S_N2 cyclization of suitable precursors bearing leaving groups such as tosylate, mesylate, or halides on a cyclohexylmethyl side chain and a pyrrolidine precursor.

Reaction conditions and reagents:

- Use of nitrogen or argon atmosphere to avoid oxidation.

- Anhydrous solvents such as tetrahydrofuran (THF), methanol (MeOH), dichloromethane (CH2Cl2), dimethylformamide (DMF), or acetonitrile (MeCN).

- Bases like potassium carbonate (K2CO3) to facilitate nucleophilic substitution.

- Nucleophilic amines such as NsNH_2 (p-nitrobenzenesulfonamide) for cyclization.

- The cyclization precursor with a tosylate leaving group on the cyclohexylmethyl moiety is reacted with NsNH2 and K2CO_3 in DMF at room temperature.

- The reaction proceeds smoothly via intramolecular S_N2 displacement, forming the pyrrolidine ring with the cyclohexylmethoxy substituent.

- Yields of pyrrolidine products range around 70-76% with minimal elimination side products.

This method avoids E2 elimination, which is common with secondary leaving groups, by careful choice of leaving groups and reaction conditions.

Stepwise Synthetic Route Example

A detailed synthetic sequence based on literature includes the following steps:

| Step | Reagents & Conditions | Description | Outcome/Yield |

|---|---|---|---|

| 1 | Cp2TiCl2, Zn powder, degassed THF, BuSH | Epoxide ring opening to form intermediate alcohol | High conversion |

| 2 | (Methoxymethyl)triphenylphosphonium chloride, BuLi, THF, 0°C | Wittig reaction to introduce vinyl ether | Crude vinyl ether intermediate |

| 3 | AcOH/H_2O reflux | Hydrolysis of vinyl ether to aldehyde | Crude aldehyde, used without purification |

| 4 | NaBH_4, MeOH, 0°C | Reduction of aldehyde to alcohol | Crude alcohol intermediate |

| 5 | HF·pyridine, pyridine, THF, 0°C to RT | Deprotection or functional group transformation | Diol intermediate |

| 6 | NsNH2, K2CO_3, DMF, RT | Domino intermolecular and intramolecular S_N2 cyclization | Pyrrolidine ring formation, 73-76% yield |

This sequence illustrates the construction of the fused cyclohexane and pyrrolidine portion, which is structurally related to 3-(Cyclohexylmethoxy)pyrrolidine derivatives.

Ether Formation: Introduction of Cyclohexylmethoxy Group

The cyclohexylmethoxy substituent is introduced typically by nucleophilic substitution of an appropriate halide or tosylate precursor with cyclohexylmethanol or its derivatives.

- Reaction of cyclohexylmethanol with a halomethyl-pyrrolidine intermediate under basic conditions (e.g., sodium hydride in anhydrous THF) to form the ether linkage.

- Alternative methods include treatment of chloromethyl intermediates with cyclohexylmethanol in the presence of catalytic zinc chloride and hydrochloric acid to form the corresponding ether salt, later converted to the hydrochloride salt.

Purification and Salt Formation

The final compound, this compound, is isolated as the hydrochloride salt to enhance stability and crystallinity.

- The hydrochloride salt is typically formed by treatment of the free base with hydrochloric acid in an appropriate solvent.

- Purification is often achieved by column chromatography on silica gel using hexane–ethyl acetate mixtures.

- The salt form aids in handling and characterization.

Summary Table of Key Reaction Parameters

| Parameter | Details |

|---|---|

| Atmosphere | Nitrogen or Argon |

| Solvents | Anhydrous THF, MeOH, CH2Cl2, DMF, MeCN |

| Temperature | 0°C to room temperature (RT), reflux for hydrolysis steps |

| Base | K2CO3, NaH, BuLi |

| Key Reagents | Cp2TiCl2, Zn powder, NsNH_2, (Methoxymethyl)triphenylphosphonium chloride |

| Cyclization Yield | 73-76% (pyrrolidine ring formation) |

| Purification | Silica gel chromatography (hexane–EtOAc mixtures) |

Research Findings and Notes

- The domino S_N2 cyclization strategy effectively constructs the pyrrolidine ring fused to cyclohexane derivatives with high selectivity and yield, minimizing elimination byproducts.

- The choice of leaving group (tosylate preferred) is critical to suppress competing elimination.

- The synthetic route is adaptable to various substituted pyrrolidines, including this compound.

- The methodology has been applied successfully in the synthesis of complex alkaloid skeletons, indicating robustness and scalability.

- All reactions are performed under inert atmospheres to prevent oxidation and moisture interference.

- Purification methods ensure high purity of the hydrochloride salt suitable for pharmaceutical or research applications.

化学反応の分析

Types of Reactions: 3-(Cyclohexylmethoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed:

Oxidation: Oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry and Drug Development

The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate specific biological pathways. Notably, it has been identified as a promising candidate for inhibiting certain kinases involved in cancer progression.

Case Study: Kinase Inhibition

A study highlighted the effectiveness of derivatives of 3-(Cyclohexylmethoxy)pyrrolidine hydrochloride in inhibiting sphingosine kinases (SphK1 and SphK2). The cyclohexyl group was found to enhance selectivity towards SphK1, which is implicated in various cancers, including breast and glioblastoma .

| Compound | Target Kinase | IC50 (µM) | Selectivity |

|---|---|---|---|

| 9c | SphK1 | 0.005 | High |

| 4a | SphK2 | 12 | Moderate |

The results indicate that modifications to the cyclohexyl group can significantly influence the selectivity and potency of the compound against specific kinases.

Neuropharmacology

Research has also pointed to the potential neuroprotective effects of this compound. Its ability to activate the NRF2 pathway suggests it may play a role in protecting neurons from oxidative stress, which is a contributing factor in neurodegenerative diseases.

Case Study: NRF2 Activation

In preclinical models, compounds that activate the NRF2 pathway have shown promise in treating conditions such as Alzheimer's disease and multiple sclerosis. The cyclohexylmethoxy substitution enhances the compound's efficacy in these pathways .

| Disease | Mechanism of Action | Compound Effect |

|---|---|---|

| Alzheimer's | NRF2 activation | Neuroprotection |

| Multiple Sclerosis | Reduction of oxidative stress | Improved outcomes |

Chemical Biology

In chemical biology, this compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows for further derivatization, making it useful in the development of new pharmacological agents.

Synthesis Applications

The compound can be used as an intermediate in synthesizing other heterocyclic compounds that exhibit biological activity. This versatility is critical for researchers aiming to develop novel therapeutics targeting various diseases .

Forensic and Biomedical Research

Beyond its pharmaceutical applications, this compound is also utilized in forensic science and biomedical research. Its properties make it suitable for use in assays and diagnostic tools aimed at detecting specific biomarkers or drug interactions.

Application Examples

- Forensic Toxicology : Used in the analysis of biological samples for drug presence.

- Clinical Diagnostics : Assists in developing assays for disease markers related to kinase activity.

作用機序

The mechanism by which 3-(Cyclohexylmethoxy)pyrrolidine hydrochloride exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological processes. The exact molecular pathways involved would vary based on the context of its use.

類似化合物との比較

Structural and Physicochemical Properties

Key Observations :

- Aryl substituents (e.g., trifluoromethylphenoxy in ) introduce electron-withdrawing effects, altering reactivity and stability.

- Stability: Compounds with aromatic substituents (e.g., trifluoromethylphenoxy) are often stable at room temperature, while aliphatic derivatives (e.g., cyclohexylmethoxy) may require low-temperature storage .

生物活性

3-(Cyclohexylmethoxy)pyrrolidine hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article compiles data on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound this compound has the molecular formula and a molecular weight of 185.65 g/mol. It features a pyrrolidine ring substituted with a cyclohexylmethoxy group, which is believed to influence its biological activity.

Research indicates that compounds with a pyrrolidine core often interact with various biological targets, including enzymes and receptors. In particular, studies have shown that derivatives of pyrrolidine can inhibit specific kinases, which are crucial in cell signaling pathways related to cancer and other diseases. For instance, compounds with similar structures have been reported to exhibit inhibition against serine/threonine kinases like Nek2 and CDK2, which are involved in cell cycle regulation and oncogenesis .

Anticancer Properties

One notable area of study is the anticancer potential of this compound. Its structural similarity to known kinase inhibitors suggests it may possess similar properties. For example, compounds derived from pyrrolidine have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | , |

| Kinase Inhibition | Targeting Nek2 and CDK2 | |

| Antibacterial | Potential against multidrug-resistant strains |

Antibacterial Activity

Preliminary studies suggest that this compound may also exhibit antibacterial properties. Research into related pyrrolidine derivatives has identified them as potential inhibitors of bacterial enzymes essential for survival, such as penicillin-binding proteins (PBPs) . This suggests a dual role in both anticancer and antibacterial applications.

Case Studies and Research Findings

- Inhibition Studies : A study focused on the structure-activity relationship (SAR) of pyrrolidine derivatives demonstrated that modifications at the N-position significantly influenced their inhibitory potency against specific kinases. The presence of lipophilic groups like cyclohexyl methoxy was found to enhance selectivity towards certain targets .

- Cell Line Testing : In vitro assays using various cancer cell lines showed that compounds similar to this compound could reduce cell viability significantly at micromolar concentrations, indicating potential as therapeutic agents in oncology .

- Synergistic Effects : Research has also explored the combination of this compound with other therapeutic agents, revealing synergistic effects in enhancing anticancer efficacy while potentially reducing side effects associated with higher doses of traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Cyclohexylmethoxy)pyrrolidine hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : A robust approach involves nucleophilic substitution reactions, where the chloromethyl group in intermediates like 3-chloromethyl-pyrrolidine hydrochloride is replaced with cyclohexylmethoxy groups. Optimization can be achieved by varying polar solvents (e.g., DMF or acetonitrile) and temperatures (60–80°C) to enhance reactivity . Purification via recrystallization or column chromatography improves yield, with monitoring by TLC or HPLC .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC with UV detection (λmax ~204–210 nm) for purity assessment .

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, particularly the cyclohexylmethoxy and pyrrolidine moieties .

- Mass spectrometry (MS) for molecular weight verification (e.g., expected m/z for C₁₂H₂₂ClNO₂) .

Q. How can researchers mitigate hazards during synthesis and handling of this compound?

- Methodological Answer : Follow protocols for chlorinated intermediates, including:

- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation/contact .

- Quenching reactive by-products (e.g., HCl gas) with alkaline scrubbers .

- Waste segregation and disposal via certified hazardous waste services .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction outcomes, such as unexpected by-products during substitution reactions?

- Methodological Answer : Contradictions often arise from competing reaction pathways. Systematic analysis includes:

- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation .

- Computational modeling : Apply density functional theory (DFT) to predict energetically favorable pathways and identify side reactions .

- DoE (Design of Experiments) : Vary parameters (solvent, temperature, stoichiometry) to isolate dominant factors .

Q. How does the cyclohexylmethoxy group influence the compound’s interactions with biological targets, such as neurotransmitter receptors?

- Methodological Answer : The bulky cyclohexyl group may enhance lipophilicity, affecting blood-brain barrier penetration. Conduct:

- Molecular docking studies to predict binding affinity to targets like NMDA or sigma-1 receptors .

- In vitro assays (e.g., radioligand displacement) to validate receptor interactions, comparing with analogs like 3-methyl Rolicyclidine .

Q. Can this compound be integrated into polymer matrices to enhance material properties, and what experimental protocols are required?

- Methodological Answer : Yes, its pyrrolidine core may improve thermal stability. Protocols include:

- Copolymerization : Blend with monomers (e.g., acrylates) via free-radical initiation .

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures to assess stability improvements .

- Mechanical testing : Compare tensile strength/modulus of modified vs. unmodified polymers .

Q. What computational tools are effective in designing derivatives with improved pharmacological or material science profiles?

- Methodological Answer : Leverage:

- Quantum chemical software (e.g., Gaussian, ORCA) to calculate electronic properties and reactivity descriptors .

- Machine learning platforms : Train models on existing datasets to predict solubility, toxicity, or synthetic feasibility .

- Retrosynthesis tools (e.g., ICSynth) to propose novel synthetic routes for target derivatives .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds .

- Meta-analysis : Pool data from multiple studies, applying statistical tests (e.g., ANOVA) to identify outliers .

- Validate via orthogonal methods : Confirm receptor binding with both SPR (surface plasmon resonance) and functional cAMP assays .

Q. What experimental controls are essential when evaluating this compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions .

- Stability-indicating HPLC : Monitor degradation products using methods validated for specificity and sensitivity .

- Accelerated stability testing : Store samples at 40°C/75% RH and analyze at intervals (0, 1, 3, 6 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。